molecular formula C15H15FN2O2 B11939293 1-(2-Ethoxyphenyl)-3-(3-fluorophenyl)urea

1-(2-Ethoxyphenyl)-3-(3-fluorophenyl)urea

Cat. No.: B11939293
M. Wt: 274.29 g/mol
InChI Key: SKPMDIGUZVHOSD-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(3-fluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxy group attached to a phenyl ring and a fluorophenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-(3-fluorophenyl)urea typically involves the reaction of 2-ethoxyaniline with 3-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Ethoxyaniline+3-Fluorophenyl isocyanateThis compound\text{2-Ethoxyaniline} + \text{3-Fluorophenyl isocyanate} \rightarrow \text{this compound} 2-Ethoxyaniline+3-Fluorophenyl isocyanate→this compound

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-(3-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The ethoxy and fluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Formation of urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(3-fluorophenyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-(3-fluorophenyl)urea: Similar structure with a methoxy group instead of an ethoxy group.

    1-(2-Ethoxyphenyl)-3-(4-fluorophenyl)urea: Similar structure with the fluorine atom positioned differently on the phenyl ring.

    1-(2-Ethoxyphenyl)-3-(3-chlorophenyl)urea: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness

1-(2-Ethoxyphenyl)-3-(3-fluorophenyl)urea is unique due to the specific positioning of the ethoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its solubility and bioavailability, while the fluorophenyl group can contribute to its stability and interaction with molecular targets.

Properties

Molecular Formula

C15H15FN2O2

Molecular Weight

274.29 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-3-(3-fluorophenyl)urea

InChI

InChI=1S/C15H15FN2O2/c1-2-20-14-9-4-3-8-13(14)18-15(19)17-12-7-5-6-11(16)10-12/h3-10H,2H2,1H3,(H2,17,18,19)

InChI Key

SKPMDIGUZVHOSD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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